molecular formula C23H27N5O3S B4089197 N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide CAS No. 694499-27-9

N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide

Cat. No.: B4089197
CAS No.: 694499-27-9
M. Wt: 453.6 g/mol
InChI Key: VEWBXKXNWPJQEG-UHFFFAOYSA-N
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Description

N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide is a 1,2,4-triazole derivative featuring:

  • A 4-ethyl-substituted triazole core with a sulfanyl (-S-) group at position 3.
  • A 2-oxoethyl linker bridging the sulfanyl group to a 4-methoxyphenylamino moiety.
  • An ethyl side chain at position 1 of the triazole, leading to a 2-methylbenzamide terminal group.

This structure combines hydrogen-bonding capacity (via the amide and methoxy groups) with moderate lipophilicity, making it a candidate for biological activity studies.

Properties

IUPAC Name

N-[1-[4-ethyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-5-28-21(16(3)24-22(30)19-9-7-6-8-15(19)2)26-27-23(28)32-14-20(29)25-17-10-12-18(31-4)13-11-17/h6-13,16H,5,14H2,1-4H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWBXKXNWPJQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C(C)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109154
Record name N-[1-[4-Ethyl-5-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694499-27-9
Record name N-[1-[4-Ethyl-5-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694499-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[4-Ethyl-5-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyaniline under suitable conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with 2-methylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound ID/Name Triazole Substituents Sulfanyl-Linked Group Terminal Group Key Properties/Activities References
Target Compound 4-ethyl, 5-sulfanyl 2-(4-methoxyphenylamino)-2-oxoethyl 2-methylbenzamide Moderate logP (~3.5*), untested bioactivity
ZINC00687359 (N-((4-ethyl-5-{(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio}-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide) 4-ethyl, 5-sulfanyl 2-(3-methylthiophenylamino)-2-oxoethyl 4-methylbenzamide Higher logP (~3.8), inferred anticoagulant activity
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) 4-ethyl, 5-pyridinyl Acetamide 4-isopropylphenyl Orco agonist activity, logP ~4.2
2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-benzyl, 5-phenoxymethyl Acetamide 4-methylphenyl Unknown activity, logP ~4.0
N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide 4-(2-phenylethyl), 5-sulfanyl 2-(thiophenyl-pyrazolyl)-2-oxoethyl Benzamide Enhanced aromatic interactions


*Estimated via computational tools.

Impact of Substituents on Properties

Triazole Core Modifications: Ethyl vs. Pyridinyl vs. Methoxyphenyl: The pyridinyl group in OLC-12 introduces basicity and hydrogen-bonding capacity, enhancing interactions with ion channels (e.g., Orco agonists) .

Sulfanyl-Linked Groups: 4-Methoxyphenylamino (Target) vs. 3-Methylthiophenylamino (ZINC00687359): The methoxy group increases solubility due to polarity, while methylthio adds lipophilicity, affecting logP and bioavailability . Thiophenyl-Pyrazolyl (): This heterocyclic system may improve binding to enzymes with aromatic pockets, a feature absent in the target compound.

Terminal Benzamide Variations: 2-Methyl (Target) vs. 4-Methyl (ZINC00687359): Ortho-substitution in the target compound introduces steric effects that could hinder receptor binding compared to para-substituted analogs. Benzamide vs.

Biological Activity

N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide} is a complex synthetic compound characterized by a unique arrangement of functional groups, including a triazole ring and a sulfanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O4SC_{25}H_{27}N_3O_4S with a molecular weight of approximately 453.6 g/mol. The structure features a triazole ring that is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety may act as an enzyme inhibitor or modulate receptor activity. Studies indicate that the sulfanyl group enhances the compound's ability to interact with cellular targets, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives containing the triazole ring exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundActivity TypeTarget OrganismMIC (µg/mL)
Triazole DerivativeAntibacterialS. aureus32
Triazole DerivativeAntifungalCandida albicans16

Anticancer Activity

The compound shows promise in anticancer applications, particularly through its ability to induce apoptosis in cancer cells. Studies indicate that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • Antitubercular Activity : A series of triazole derivatives were tested against Mycobacterium tuberculosis, revealing MIC values ranging from 6.25 µg/mL to 1000 µg/mL. The most active compounds contained specific functional groups that enhanced their efficacy .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound in inflammatory conditions. Results demonstrated significant reductions in inflammatory markers compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide

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